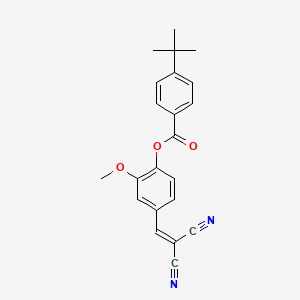
4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanoethenyl group, a methoxy group, and a tert-butylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Dicyanoethenyl Intermediate: The dicyanoethenyl group can be introduced through a Knoevenagel condensation reaction between malononitrile and an aldehyde or ketone.
Esterification: The final step involves the esterification of the intermediate with 4-tert-butylbenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The dicyanoethenyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-methylbenzoate
- 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-ethylbenzoate
- 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-isopropylbenzoate
Uniqueness
4-(2,2-Dicyanoethenyl)-2-methoxyphenyl 4-tert-butylbenzoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and physical properties.
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[4-(2,2-dicyanoethenyl)-2-methoxyphenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C22H20N2O3/c1-22(2,3)18-8-6-17(7-9-18)21(25)27-19-10-5-15(12-20(19)26-4)11-16(13-23)14-24/h5-12H,1-4H3 |
InChI Key |
BULNTHZZPVFZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-fluorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503475.png)
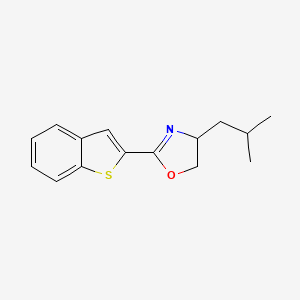
![1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12503489.png)
![2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid](/img/structure/B12503491.png)
![N-{1-[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12503498.png)
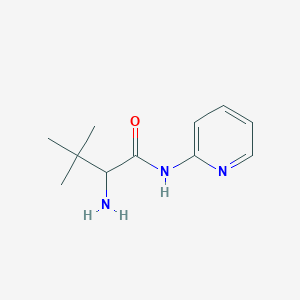
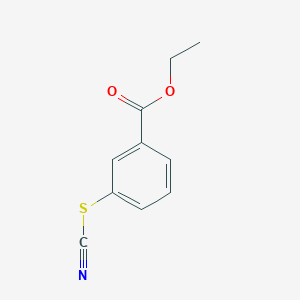
![7-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12503521.png)
![Methyl 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503525.png)
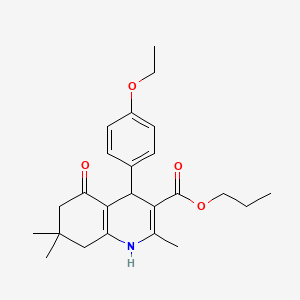
![6-Bromo-3-(2-fluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12503534.png)
![1,1'-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone](/img/structure/B12503544.png)
![N-[4-(dimethylamino)phenyl]-2-[(3-ethyl-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12503545.png)
![Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503548.png)
